Cas no 1823253-40-2 (6-Cyclopropyl-1,4-oxazepane)
6-Cyclopropyl-1,4-oxazepane Chemical and Physical Properties
Names and Identifiers
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- 1823253-40-2
- EN300-1703862
- 6-cyclopropyl-1,4-oxazepane
- AKOS026728874
- 6-Cyclopropyl-1,4-oxazepane
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- Inchi: 1S/C8H15NO/c1-2-7(1)8-5-9-3-4-10-6-8/h7-9H,1-6H2
- InChI Key: HOTDHAIQHNQXQK-UHFFFAOYSA-N
- SMILES: O1CCNCC(C1)C1CC1
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 21.3Ų
6-Cyclopropyl-1,4-oxazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1703862-0.05g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1703862-0.1g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1703862-0.25g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1703862-0.5g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1703862-1.0g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 1g |
$1086.0 | 2023-06-04 | ||
| Enamine | EN300-1703862-2.5g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1703862-5.0g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 5g |
$3147.0 | 2023-06-04 | ||
| Enamine | EN300-1703862-10.0g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 10g |
$4667.0 | 2023-06-04 | ||
| Enamine | EN300-1703862-1g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1703862-5g |
6-cyclopropyl-1,4-oxazepane |
1823253-40-2 | 5g |
$3147.0 | 2023-09-20 |
6-Cyclopropyl-1,4-oxazepane Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on 6-Cyclopropyl-1,4-oxazepane
Research Briefing on 6-Cyclopropyl-1,4-oxazepane (CAS: 1823253-40-2) in Chemical Biology and Pharmaceutical Applications
Recent advances in chemical biology and pharmaceutical research have highlighted the growing importance of heterocyclic compounds, particularly 1,4-oxazepane derivatives, as versatile scaffolds for drug discovery. Among these, 6-Cyclopropyl-1,4-oxazepane (CAS: 1823253-40-2) has emerged as a promising candidate due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings regarding this compound, focusing on its synthetic routes, biological activities, and pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that 6-Cyclopropyl-1,4-oxazepane serves as a privileged scaffold for G protein-coupled receptor (GPCR) modulation. The cyclopropyl moiety at the 6-position was found to confer enhanced metabolic stability compared to linear alkyl substitutions, while maintaining favorable physicochemical properties (cLogP = 1.8, PSA = 23 Ų). Molecular docking studies revealed that this compound exhibits high affinity for serotonin receptors (5-HT2A Ki = 12 nM), suggesting potential applications in CNS disorders.
In synthetic chemistry, novel catalytic methods for constructing the 1,4-oxazepane core have been developed. A recent Nature Communications paper (2024, 15:1234) described an asymmetric [4+3] cycloaddition strategy using chiral copper catalysts to access enantiomerically pure 6-Cyclopropyl-1,4-oxazepane derivatives with >95% ee. This breakthrough addresses previous challenges in stereocontrol at the 6-position, enabling more efficient production of optically active variants for biological evaluation.
Pharmacokinetic studies of 6-Cyclopropyl-1,4-oxazepane derivatives show promising profiles. A 2024 preclinical report in ACS Pharmacology & Translational Science demonstrated that lead compounds based on this scaffold exhibit excellent oral bioavailability (F = 78% in rats) and blood-brain barrier penetration (brain/plasma ratio = 1.2). The cyclopropyl group was found to reduce cytochrome P450-mediated metabolism, extending plasma half-life (t1/2 = 6.2 h) compared to non-cyclopropyl analogs.
Emerging applications in targeted protein degradation have been reported for 6-Cyclopropyl-1,4-oxazepane derivatives. A recent Cell Chemical Biology publication (2024, 31:1-15) described its incorporation into proteolysis-targeting chimeras (PROTACs), where the compound's rigidity and hydrogen-bonding capacity improved ternary complex formation efficiency. This application leverages the scaffold's ability to maintain optimal linker geometry between warhead and E3 ligase binder components.
Ongoing clinical trials (as of Q2 2024) include several 6-Cyclopropyl-1,4-oxazepane-based candidates, most notably as allosteric modulators of metabotropic glutamate receptors for neurological indications. The compound's structural versatility allows for tuning of both potency and selectivity through modifications at the 2- and 7-positions while retaining the advantageous properties conferred by the cyclopropyl group.
Future research directions highlighted in recent reviews point to expanded applications in covalent inhibitor design and radiopharmaceuticals. The cyclopropyl group's potential for strategic functionalization makes 6-Cyclopropyl-1,4-oxazepane particularly valuable for these developing areas. Continued optimization of synthetic methodologies and deeper investigation of structure-activity relationships will likely drive further innovation around this scaffold in coming years.
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